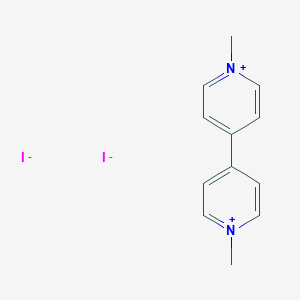

Paraquat diiodide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1983-60-4 |

|---|---|

Molecular Formula |

C12H14IN2+ |

Molecular Weight |

313.16 g/mol |

IUPAC Name |

1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;iodide |

InChI |

InChI=1S/C12H14N2.HI/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;/h3-10H,1-2H3;1H/q+2;/p-1 |

InChI Key |

JDVCJKFYWZXMOF-UHFFFAOYSA-M |

SMILES |

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[I-].[I-] |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[I-] |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Action

Redox Cycling Dynamics of Paraquat (B189505) Diiodide

The core of paraquat's mechanism of action is its capacity to act as a redox cycling agent. The paraquat dication (PQ²⁺) is a stable molecule that can accept an electron to form a radical cation (PQ⁺•). researchgate.netwikipedia.org This radical is then rapidly re-oxidized by molecular oxygen, regenerating the parent dication and producing a superoxide (B77818) anion. researchgate.netnih.govresearchgate.net This futile cycle consumes cellular reducing equivalents, such as NADPH, and continuously generates reactive oxygen species. wikipedia.orgresearchgate.net

Paraquat diiodide disrupts critical electron transfer chains in biological systems. In plants, it intercepts electrons from Photosystem I, while in mammalian systems, it can accept electrons from mitochondrial complex I. researchgate.netunl.edu

Photosynthetic Systems: In chloroplasts, paraquat diverts high-energy electrons from ferredoxin, a key component of the photosynthetic electron transport chain. unl.edupressbooks.pub It effectively competes with the natural electron acceptor, NADP+, thereby inhibiting the production of NADPH, which is essential for carbon fixation. researchgate.netunl.edu

Mitochondrial Systems: In mitochondria, the paraquat dication can be reduced by accepting an electron from complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. researchgate.net This interference disrupts the normal flow of electrons, which can impair cellular respiration and ATP production.

The ability of paraquat and related bipyridyl compounds to induce superoxide release has been correlated with their one-electron reduction potentials, which dictates their tendency to undergo redox cycling. nih.gov

The redox cycling of paraquat is a primary driver of oxidative stress through the prolific generation of reactive oxygen species (ROS). nih.govnih.govplos.org This process begins with the formation of the superoxide radical (O₂⁻•) when the paraquat radical cation (PQ⁺•) transfers its acquired electron to molecular oxygen (O₂). researchgate.netnih.govresearchgate.net

The initial superoxide radical can lead to the formation of other, more damaging ROS through various pathways:

Hydrogen Peroxide (H₂O₂): Superoxide anions can be converted to hydrogen peroxide either spontaneously or through enzymatic dismutation catalyzed by superoxide dismutase (SOD). nih.gov

Hydroxyl Radical (•OH): In the presence of transition metals like iron, hydrogen peroxide can participate in the Haber-Weiss and Fenton reactions to generate the highly reactive and damaging hydroxyl radical. nih.govresearchgate.net

Peroxynitrite (ONOO⁻): The superoxide anion can also react with nitric oxide (NO) to form peroxynitrite, another potent oxidizing and nitrating agent. researchgate.net

This continuous production of ROS overwhelms the cell's antioxidant defense systems, leading to widespread damage to cellular macromolecules, including lipids, proteins, and DNA. nih.govplos.orgresearchgate.net

| Reactive Species | Abbreviation | Generation Pathway | Key Reference |

|---|---|---|---|

| Superoxide Radical | O₂⁻• | Direct reaction of the paraquat radical (PQ⁺•) with molecular oxygen (O₂). | researchgate.netnih.gov |

| Hydrogen Peroxide | H₂O₂ | Dismutation of superoxide radicals, catalyzed by superoxide dismutase (SOD). | nih.gov |

| Hydroxyl Radical | •OH | Reaction of H₂O₂ with transition metals (e.g., iron) via Fenton/Haber-Weiss reactions. | nih.govresearchgate.net |

| Peroxynitrite | ONOO⁻ | Reaction of superoxide with nitric oxide (NO). | researchgate.net |

Environmental Fate and Transport of Paraquat Diiodide

Adsorption Mechanisms in Environmental Matrices

Paraquat (B189505) diiodide exhibits a high affinity for adsorption onto various environmental components, which significantly limits its mobility and bioavailability.

Soil Adsorption Dynamics (Clay Minerals, Organic Matter, and Binding Capacity)

Adsorption in soil is the primary process controlling the environmental fate of paraquat. Paraquat diiodide binds rapidly and strongly to clay minerals and organic matter in soil who.intfrontiersin.org. The high affinity for clay minerals is attributed to electrostatic interactions between the positively charged paraquat cation and the negatively charged surfaces of clay particles vdu.ltresearchgate.net. Other interactions, such as van der Waals forces and charge transfer complexes, may also contribute to binding, particularly within the interlayer space of expanding lattice clays (B1170129) like montmorillonite (B579905) vdu.ltresearchgate.net.

The extent of paraquat adsorption is strongly correlated with the clay content and cation exchange capacity (CEC) of the soil epa.govresearchgate.net. Soils with higher clay content generally exhibit greater adsorption thaipan.org. Montmorillonite clay has shown better adsorption of paraquat compared to kaolinite (B1170537) and clinoptilolite clays nih.gov. Adsorption is typically stronger in montmorillonite due to interlayer adsorption compared to surface adsorption in kaolinite and vermiculite (B1170534) researchgate.net.

Organic matter also plays a crucial role in paraquat adsorption. While adsorption on clay is often considered stronger, adsorption also occurs on organic matter researchgate.netthaipan.org. The interaction with soil organic matter involves both solid and dissolved fractions researchgate.netnih.gov. The presence of exchangeable cations can influence the adsorption of paraquat onto soil organic matter researchgate.netnih.gov. Studies have shown that less paraquat is adsorbed onto untreated peat compared to acid-washed peat, indicating the influence of exchangeable cations nih.gov.

The binding capacity of soil for paraquat is high, leading to its rapid deactivation upon contact with soil particles frontiersin.orgnih.gov. This strong binding significantly reduces the amount of paraquat present in the soil water, often to less than 1% of the applied amount nih.gov. The adsorption process can be assumed to be completed when the surface charge of the mineral particles is neutralized vdu.lt. Despite strong adsorption, some desorption can occur, although it is generally low, particularly in clay soils thaipan.orgaensiweb.net.

Here is a table summarizing some adsorption characteristics:

| Soil Type | Freundlich Kf (L/kg) | Desorption (%) |

| Clay Loam | 321.91 aensiweb.net | <0.4 aensiweb.net |

| Clay | 325.66 aensiweb.net | <0.4 aensiweb.net |

| Clay Soil | 787 researchgate.net | 0.04 to 0.17 researchgate.net |

| Sandy Loam Soil | 18 researchgate.net | 0.80 to 5.83 researchgate.net |

Note: Kf values and desorption percentages can vary depending on specific soil properties and experimental conditions.

Aquatic System Interactions and Sediment Adsorption

In aquatic systems, this compound tends to be rapidly adsorbed by suspended particles and sediment thaipan.orgfrontiersin.org. This adsorption is a major factor in the disappearance of paraquat from the water column waterquality.gov.auinchem.org. Similar to soil, the strong binding in aquatic environments is primarily due to the interaction with clay particles and organic matter present in the sediment waterquality.gov.au.

The adsorption to sediment can lead to high concentrations of paraquat in the bottom mud who.intinchem.org. This strong adsorption to sediment particles significantly restricts the availability of paraquat in the water column, which can have implications for the exposure of aquatic organisms, particularly those in contact with sediment waterquality.gov.au. While highly soluble in water, the strong adsorption to particles limits its persistence in the dissolved phase frontiersin.orgontosight.ai.

Environmental Persistence and Mobility Assessment

This compound is known for its persistence in the environment, particularly when adsorbed to soil particles. Its mobility is generally low due to strong binding.

Degradation Half-lives in Diverse Environmental Compartments

Paraquat is highly persistent in soil, with reported field half-lives exceeding 1000 days orst.edu. Studies indicate a wide range of half-lives in soil, from 1.4 to 7.2 years, depending on soil composition nih.gov. Some reports suggest half-lives in soil can be as long as 16 months under aerobic laboratory conditions and up to 13 years in field studies orst.edu. Microbial degradation of strongly adsorbed paraquat is relatively slow, with long-term field studies showing degradation rates of 5-10% per year who.intinchem.org. However, microorganisms can completely degrade soil paraquat over longer periods, such as 6 years, although they utilize less than 1% of paraquat in soil particles nih.gov.

In water, the half-life of paraquat can vary significantly depending on factors like sunlight and water depth, with estimates ranging from 2 to 820 years thaipan.orgfrontiersin.org. One study reported a half-life of approximately 23 weeks in water epa.govwaterquality.gov.au. Photochemical degradation can occur in aqueous solutions in the presence of oxygen and UV radiation frontiersin.org. However, rapid adsorption to suspended particles and sediment often leads to its disappearance from the water column relatively quickly waterquality.gov.auinchem.org.

Here is a summary of reported half-lives:

| Environmental Compartment | Reported Half-life Range | Notes |

| Soil | 1.4 to 13 years | Varies with soil type and conditions nih.govorst.edu |

| Water | 2 to 820 years | Varies with sunlight and depth thaipan.orgfrontiersin.org |

| Water (specific study) | ~23 weeks | epa.govwaterquality.gov.au |

Transport and Mobilization Mechanisms in Soil-Water Systems

The strong adsorption of this compound to soil particles significantly limits its mobility thaipan.orgorst.edusyngenta.co.id. It is generally considered immobile in most soils and is not likely to leach to groundwater in agricultural soils epa.govthaipan.org. This low mobility is a direct consequence of the strong electrostatic interactions with negatively charged soil components researchgate.net.

However, some factors can influence the potential for transport and mobilization. Low desorption rates have been observed, particularly in sandy loam soils compared to clay soils thaipan.orgaensiweb.net. While tightly bound paraquat is difficult to displace, some remobilization can occur thaipan.org. The potential for particle-bound transport is considered high herts.ac.uk. Paraquat can enter the aquatic environment via vertical transport through the soil profile, potentially associated with dissolved organic matter colloids and colloidal clay, or via runoff during rainfall frontiersin.orgfrontiersin.orgnih.gov.

Although the parent compound is largely immobile, preliminary data suggest that a degradate, 14C-carboxy-1-methyl pyridinium (B92312) (QINA) chloride, may be loosely adsorbed in soil and has a potential for mobility and leaching epa.gov.

Analytical Methodologies for Paraquat Diiodide Quantification

Sample Preparation Techniques for Environmental and Biological Matrices

Effective sample preparation is a critical first step to concentrate the analyte and remove interfering substances from the sample matrix. The choice of technique depends on the matrix type (e.g., water, soil, blood, urine) and the subsequent analytical method.

Several extraction techniques have been developed and optimized for the paraquat (B189505) cation.

Liquid-Liquid Extraction (LLE): LLE is a conventional sample treatment technique used to isolate and extract analytes. While it has been employed for paraquat, its use has become less common in favor of more advanced and efficient methods.

Solid-Phase Extraction (SPE): SPE is a widely used and effective method for cleaning up and concentrating paraquat from aqueous samples. Because of the high polarity and charge of the paraquat cation, standard reversed-phase sorbents like C18 are often unsuitable. Instead, methodologies frequently employ:

Cation-Exchange Cartridges: Columns such as Oasis WCX are designed to capture cationic compounds like paraquat, leading to high extraction recovery (over 90%) from plasma samples.

Reversed-Phase Ion-Pair SPE: U.S. EPA Method 549.2 utilizes a C8 solid sorbent cartridge in a reversed-phase, ion-pair mode for extracting paraquat from drinking water.

Magnetic Dispersive Solid-Phase Extraction (MDSPE): This innovative technique uses magnetic nanoparticles, such as CoFe₂O₄@SiO₂, as the adsorbent. The adsorbent is dispersed directly into the sample solution, after which it can be quickly separated from the matrix using a magnet. This method reduces sample preparation time and has been successfully applied to human plasma and urine with recoveries ranging from 87.5% to 98.7%.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has been adapted for the analysis of paraquat in complex food and environmental matrices. The general procedure involves two main steps:

Extraction: The sample is first homogenized and then extracted with a solvent, typically acetonitrile, along with buffering salts.

Dispersive SPE (d-SPE) Cleanup: An aliquot of the supernatant from the first step is mixed with a combination of sorbents to remove specific interferences.

A modified QuEChERS method has been successfully used for analyzing paraquat dichloride residues in matrices such as cotton and sugarcane, achieving satisfactory recovery rates between 70% and 120%.

Table 1: Comparison of Extraction Methods for Paraquat

| Method | Principle | Common Sorbents/Solvents | Typical Matrices | Key Findings & Recoveries |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte is partitioned between a solid and liquid phase. | Cation-exchange (e.g., Oasis WCX), C8 with ion-pairing agents. | Water, Plasma, Urine. | Recoveries >90% reported for plasma using cation-exchange columns. |

| Magnetic Dispersive SPE (MDSPE) | Adsorption onto magnetic nanoparticles dispersed in the sample. | CoFe₂O₄@SiO₂ nanoparticles. | Plasma, Urine. | Recoveries of 87.5%–98.7% achieved in human plasma and urine. |

| QuEChERS | Salting-out extraction followed by d-SPE cleanup. | Acetonitrile, various salts and d-SPE sorbents. | Fruits, Vegetables, Cotton, Sugarcane. | Recoveries of 70-120% reported for modified methods in agricultural matrices. |

Matrix effects occur when components in the sample, other than the analyte, alter the analytical signal, leading to inaccurate quantification. This is a significant challenge in complex biological and environmental samples.

Strategies to mitigate these effects include:

Isotopically Labeled Internal Standards: This is considered the most robust method for correcting for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement in mass spectrometry. The use of paraquat-D6 (a deuterated analog, sometimes as the diiodide salt) has been shown to improve accuracy and precision in LC-MS/MS analysis.

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte. This helps to compensate for the specific interferences present in that sample type, a practice required when matrix effects are significant.

Selective Extraction: Techniques like d-SPE in the QuEChERS method use specific sorbents to remove interfering compounds. For example, graphitized carbon black (GCB) can remove pigments, while primary secondary amine (PSA) removes sugars and organic acids.

Derivative Spectroscopy: In spectrophotometric methods, taking the second or fourth derivative of the spectrum can help to reject broad, overlapping background signals from interfering substances like diquat (B7796111) or bilirubin (B190676) in plasma samples.

Chromatographic and Spectroscopic Analysis

Following sample preparation, various instrumental techniques are used for the separation and quantification of paraquat diiodide.

HPLC is a cornerstone for paraquat analysis due to its robustness and widespread availability. However, the permanent positive charge and high polarity of the paraquat cation make its retention on standard reversed-phase (e.g., C18) columns difficult.

HPLC with UV Detection: This is the most common configuration.

Ion-Pair Chromatography: To enhance retention on C18 columns, an ion-pairing agent, such as heptanesulfonic or hexanesulfonic acid, is added to the mobile phase. This agent forms a neutral ion-pair with the paraquat cation, which can then be retained by the nonpolar stationary phase. The standard detection wavelength for paraquat is 257 nm or 258 nm.

Alternative Columns: To avoid the issues associated with ion-pairing agents (which can contaminate systems), specialized columns have been developed. Chaotropic chromatography, using a unique reagent solution, disrupts the structure of water to improve analyte interaction with the stationary phase and enhance retention without traditional ion-pairing. Other columns, such as the BIST B+, use a positively-charged stationary phase and a multi-charged negative buffer (e.g., sulfuric acid) in a highly organic mobile phase to achieve separation.

HPLC with Chemiluminescence (CL) Detection: For higher sensitivity, HPLC can be coupled with a chemiluminescence detector. One study established an HPLC-CL system that achieved a limit of detection (LOD) of 40 nM for paraquat.

Table 2: Selected HPLC Methods and Performance for Paraquat Analysis

| HPLC Approach | Column Type | Mobile Phase Components | Detection | Limit of Detection (LOD) |

|---|---|---|---|---|

| Ion-Pair (EPA 549.2) | C8 or C18 | Water, Acetonitrile, Phosphoric Acid, Hexanesulfonic Acid | UV (257 nm) | 0.8 µg/L (in water extract) |

| Chaotropic | Ultra Quat | Water, Acetonitrile, Ultra Quat Reagent Solution | UV (257 nm) | 0.12 ng on-column |

| Chemiluminescence | Not Specified | Not Specified | Chemiluminescence (CL) | 40 nM |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for highly sensitive, selective, and accurate trace-level analysis of paraquat.

This technique offers superior performance, with LODs reported as low as 4 pg/mL for paraquat in serum. The analysis is typically performed using electrospray ionization (ESI) in the positive ion mode. For paraquat, a common precursor ion monitored is m/z 185, which fragments into specific product ions for confirmation and quantification.

Despite its strengths, LC-MS/MS analysis can be challenging. Ion-pairing reagents commonly used in HPLC methods can suppress the ionization efficiency in the MS source and cause system contamination. Therefore, methods that avoid these reagents are preferred. The use of hydrophilic interaction liquid chromatography (HILIC) columns or other mixed-mode columns allows for the retention of polar compounds like paraquat without aggressive ion-pairing agents. As mentioned previously, compensating for matrix effects with isotopically labeled internal standards is crucial for achieving accurate and precise results with LC-MS/MS.

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field, making it well-suited for charged molecules like paraquat.

CE with Diode-Array Detection (DAD): This method has been applied to biological samples like plasma and urine. In one study, using a 40 mM phosphate (B84403) buffer (pH 2.5) as the electrolyte and a separation voltage of +21 kV, an LOD of 50 ng/mL was achieved.

CE with Capacitively Coupled Contactless Conductivity Detection (C⁴D): This approach offers a low-cost and versatile detection option. A method for analyzing paraquat in plasma samples after SPE enrichment used a background electrolyte of 10 mM histidine (pH 4) and a separation voltage of +20 kV. This system was able to reach a detection limit of 0.5 µg/mL.

CE with Mass Spectrometry (CE-MS): Coupling CE with MS provides high selectivity. The online separation of paraquat using a buffer of 50% methanol-water (pH 3.9) has been demonstrated, with the mass spectrometer primarily detecting the doubly charged molecular ion (m/z 93) and a singly charged deprotonated ion.

While CE offers high separation efficiency, its concentration sensitivity can be lower than that of LC-based methods, which sometimes limits its application in clinical settings where very low detection limits are required.

Spectrophotometric and Resonance Light Scattering Techniques

Spectrophotometric methods provide a accessible means for the determination of paraquat. A common approach involves the reduction of the paraquat dication to a stable, blue-colored radical ion, which can then be measured. For instance, a sensitive spectrophotometric method uses glucose as a reducing agent in an alkaline medium, with the resulting blue radical ion measured at a wavelength of 600 nm. nih.gov This method is reported to be free from interference by other commonly used pesticides. nih.gov Another technique employs second-derivative spectrophotometry after ion-pair liquid-liquid extraction, allowing for the sequential determination of paraquat and diquat. capes.gov.br After reduction with alkaline sodium dithionite, the colored complexes are measured over the wavelength range of 460–396 nm for paraquat. capes.gov.br The binding of paraquat to biosubstrates like DNA can also be analyzed using spectrophotometric titrations. mdpi.com

Resonance Light Scattering (RLS) techniques have also been explored for paraquat detection. These methods are based on the enhancement of light scattering intensity when molecules aggregate or bind to nanostructures. For example, RLS has been utilized in conjunction with DNA to detect paraquat. nih.gov

Method Validation and Performance Parameters

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. Key performance parameters are established through rigorous testing.

The linearity of an analytical method describes its ability to produce test results that are directly proportional to the concentration of the analyte. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. korseaj.org

Various analytical techniques have been validated for paraquat quantification, demonstrating a wide range of performance characteristics. For High-Performance Liquid Chromatography (HPLC) with UV detection, linearity has been established over ranges such as 0.2 to 300 µg/mL in plasma and 0.1 to 10.0 µg/mL in serum. nih.govnih.gov A spectrophotometric method showed obedience to Beer's law at 0.1-1.2 ppm. nih.gov Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods have shown linear behavior in concentration ranges of 1–100 ng/mL. embrapa.br

The LOD and LOQ are crucial for determining the sensitivity of a method. For HPLC-UV, a minimum detectability of 0.1 µg/mL and a detection limit of 0.05 µg/mL have been reported. nih.govnih.gov More advanced techniques like UPLC-MS/MS can achieve a method LOQ of 20 μg/kg in matrices like cowpeas. nih.gov Isotope Dilution Mass Spectrometry (IDMS) methods have reported detection limits of 0.2 µg/L for paraquat in water. nih.gov

The following table summarizes the linearity, LOD, and LOQ values for paraquat from various studies.

Interactive Table: Linearity, LOD, and LOQ for Paraquat Quantification

| Analytical Technique | Matrix | Linearity Range | LOD | LOQ | Source(s) |

|---|---|---|---|---|---|

| HPLC-UV | Plasma | 0.2 - 500 g/ml | 0.1 g/ml (min. detectability) | - | nih.gov |

| HPLC-UV | Serum | 0.1 - 10.0 µg/ml | 0.05 µg/ml | - | nih.gov |

| UPLC-MS/MS | Cowpea Extract | 1 - 100 ng/mL | - | 20 µg/kg (method) | embrapa.brnih.gov |

| UPLC-MS/MS | Animal Products | - | 0.0015 mg/L | 0.005 mg/L | korseaj.org |

| LC-MS | Water | - | 0.2 µg/L | - | nih.gov |

| Spectrophotometry | Aqueous | 0.1 - 1.2 ppm | - | - | nih.gov |

| HPLC-UV | - | - | 0.74 mg/L | 2.45 mg/L | researchgate.net |

| LC-IDMS | Water | - | 0.2 µg/l | - | nih.gov |

Recovery studies are performed to assess the accuracy of a method by determining the percentage of a known amount of analyte that is extracted and measured from a sample matrix. Precision, often expressed as the Relative Standard Deviation (RSD), measures the degree of agreement among a series of individual measurements.

For paraquat, recovery rates are often evaluated at different spiking concentrations in various matrices. In a UPLC-MS/MS method for cowpeas, average recoveries for paraquat were between 68% and 103%, with RSDs in the range of 14.4–25.4%. embrapa.brnih.gov An inter-laboratory validation for a method analyzing potatoes and barley found recoveries in the range of 92-120% with an associated RSD between 1.4-10%. researchgate.netnih.gov A simple HPLC method for plasma demonstrated a mean absolute recovery of 100.6% (RSD <3%) and a relative recovery (accuracy) of 101.31% (RSD <6%). nih.gov The intra-day and inter-day precision for this method were both less than 6%. nih.gov An LC-(ESI)MS method for water reported a precision of 12% and an accuracy of 3% for paraquat. nih.gov

The following table presents recovery, accuracy, and precision data for paraquat from different analytical methods.

Interactive Table: Recovery, Accuracy, and Precision for Paraquat Quantification

| Analytical Technique | Matrix | Spiking Level | Recovery (%) | Precision (% RSD) | Source(s) |

|---|---|---|---|---|---|

| UPLC-MS/MS | Cowpeas | 10, 20, 50 µg/kg | 68 - 103% | 14.4 - 25.4% | embrapa.brnih.gov |

| LC-MS/MS | Potato, Barley | 0.01, 0.1 mg/kg | 92 - 120% | 1.4 - 10% | researchgate.netnih.gov |

| HPLC | Plasma | 2, 20, 200 g/ml | 100.6% (absolute) | < 3% (absolute) | nih.gov |

| HPLC | Plasma | 2, 20, 200 g/ml | 101.31% (relative) | < 6% (relative) | nih.gov |

| LC-(ESI)MS | Water | Not specified | 103% (97% measured) | 12% | nih.gov |

| UPLC-MS/MS | Meat, Fat | Three concentrations | 62.4 - 119.7% | < 18.8% | korseaj.org |

The stability of analytical standards and prepared samples is crucial for obtaining reliable and accurate quantitative results. Studies have shown that paraquat analytical standards are stable for at least two years at ambient temperatures. epa.gov Stock standard solutions of paraquat have demonstrated stability for over 24 months when stored at 4°C in polypropylene (B1209903) bottles. researchgate.net It is noted that paraquat tends to adsorb to glass, so preparing and storing solutions in polypropylene is recommended. researchgate.net Standard solutions of paraquat in saturated ammonium (B1175870) chloride have been found to be stable at room temperature for 12 months. epa.gov

The stability of paraquat in biological samples has also been assessed. For instance, after repeated freeze and thaw cycles of plasma samples, no significant difference was observed for the concentration of paraquat. nih.gov

Isotopic Dilution Mass Spectrometry (IDMS) in Advanced Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique used for the quantification of compounds. embrapa.br This method involves the addition of a known amount of an isotopically labeled version of the analyte to the sample before any extraction or cleanup steps. nih.gov For paraquat, isotopically labeled internal standards such as Paraquat-D6 or d8-paraquat are used. embrapa.brnih.gov Specifically, this compound-D6 has been used as an internal standard, which is typically dissolved in water due to its insolubility in organic solvents. embrapa.br

The key advantage of IDMS is its ability to compensate for the loss of analyte during sample preparation and analysis, thereby improving accuracy and precision. embrapa.br Because the isotopically labeled standard is chemically identical to the analyte, it behaves similarly throughout the entire analytical procedure. By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be determined with high accuracy. nih.gov

IDMS has been successfully applied in liquid chromatography-electrospray ionization (LC-ESI) methods for the analysis of paraquat in various matrices, including environmental water and vegetation. nih.gov The use of these labeled analogues as internal standards is often required for routine analysis, especially when significant matrix effects are observed. embrapa.br

Environmental Remediation and Management Strategies for Paraquat Diiodide Contamination

Adsorption-Based Remediation Technologies

Adsorption is a widely used method for the removal of paraquat (B189505) diiodide from contaminated water due to the compound's cationic nature and its strong affinity for negatively charged surfaces of adsorbent materials. nih.gov

Development and Application of Novel Adsorbent Materials (e.g., Activated Carbon, Zeolites, Montmorillonite (B579905), Biochar, Nanoceramics)

Various adsorbent materials have been investigated for their efficiency in removing paraquat diiodide from aqueous solutions. Activated carbon is considered a highly effective adsorbent for organic residues in water and wastewater, although paraquat's strong adsorption on clay minerals can sometimes make activated carbon less effective compared to biomass-derived adsorbents. nih.govbioline.org.br Modified zeolites and montmorillonite have also shown significant potential for paraquat adsorption. nih.govresearchgate.net Studies have reported the effective adsorption of paraquat onto clay minerals such as montmorillonite, nontronite, and kaolinite (B1170537). researchgate.netmdpi.com Biochar, derived from biomass, is another promising low-cost adsorbent for paraquat removal. bioline.org.brnih.gov Nanoceramics, particularly those fabricated from nanoscale kaolinite, have been explored as adsorbents and as support materials for immobilizing paraquat-degrading bacteria, demonstrating high removal efficiencies. researchgate.netmdpi.com

Research findings highlight the varying adsorption capacities of different materials. For instance, nano-porous carbon derived from oil palm leaves showed a maximum adsorption capacity of 97.755 mg/g for paraquat using the Langmuir model. mdpi.com Another study on raw Bambara groundnut shells reported a maximum adsorption capacity of 10.235 mg/g at 288 K, with the adsorption following the Langmuir isotherm model. imist.maresearchgate.net The efficiency of adsorption is influenced by factors such as pH, contact time, initial concentration, and adsorbent dosage. nih.govimist.maajol.info

Adsorption Kinetics, Isotherms, and Thermodynamics

Understanding the kinetics, isotherms, and thermodynamics of this compound adsorption is crucial for optimizing the remediation process. Adsorption kinetics describe the rate at which paraquat is adsorbed onto the material, while adsorption isotherms illustrate the equilibrium relationship between the amount of paraquat adsorbed and its concentration in the solution at a constant temperature. Thermodynamic studies provide information about the energy changes associated with the adsorption process.

Studies on paraquat adsorption onto various materials have shown that the adsorption process often follows pseudo-second-order kinetics, suggesting that the adsorption rate is controlled by chemical adsorption or chemisorption. bioline.org.brnih.govmdpi.comimist.maresearchgate.net Adsorption equilibrium data are frequently well-fitted by the Langmuir and Freundlich isotherm models. The Langmuir model typically suggests monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on heterogeneous surfaces. nih.govmdpi.comimist.maresearchgate.net Some studies have found the Langmuir model to provide the best fit, indicating a chemisorption mechanism. imist.maresearchgate.net Thermodynamic parameters, such as Gibbs free energy change (ΔG⁰), enthalpy change (ΔH⁰), and entropy change (ΔS⁰), are calculated to determine the spontaneity and nature of the adsorption process. Negative values of ΔG⁰ indicate a spontaneous process. nih.govresearchgate.net Adsorption of paraquat has been reported to be exothermic and spontaneous in some cases. imist.maresearchgate.netnih.gov

Interactive Data Table: Adsorption Isotherm Parameters for Paraquat Adsorption

| Adsorbent Material | Isotherm Model | R² Value | Maximum Adsorption Capacity (mg/g) | Reference |

| Raw Bambara Groundnut Shells | Langmuir | 0.965 | 10.235 (at 288 K) | imist.maresearchgate.net |

| Nano-porous Carbon (OPL-KOH) | Langmuir | - | 97.755 | mdpi.com |

| Carbonized Bambara Groundnut Shell | Langmuir | 0.956 | - | ajol.info |

| Swine-manure-derived Biochar | Pseudo-second-order kinetics fitted qe | 0.9756 | ~4.7 | bioline.org.br |

| Starfish particles | Langmuir | - | 10.235 (at 288 K) | researchgate.net |

Interactive Data Table: Adsorption Kinetic Parameters for Paraquat Adsorption

| Adsorbent Material | Kinetic Model | R² Value | Reference |

| Raw Bambara Groundnut Shells | Pseudo-second-order | - | imist.ma |

| Starfish particles | Pseudo-second-order | - | researchgate.net |

| Swine-manure-derived Biochar | Pseudo-second-order | 0.9756 | bioline.org.br |

| Nano-porous Carbon (OPL-KOH) | Pseudo-second-order | - | mdpi.com |

| Carbonized Bambara Groundnut Shell | Pseudo-second-order | - | ajol.info |

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are effective techniques for the degradation of persistent organic pollutants like this compound through the generation of highly reactive species, such as hydroxyl radicals. frontiersin.orgnih.gov

Photocatalytic Degradation Utilizing Semiconductor Materials (e.g., Titanium Dioxide)

Photocatalytic degradation using semiconductor materials, particularly titanium dioxide (TiO₂), has shown promise for breaking down this compound in contaminated water. TiO₂, a semiconductor with a band gap energy of 3.2 eV, can be activated by UV and sunlight to generate electron-hole pairs that drive redox reactions, leading to the degradation of organic pollutants. thaiscience.infosemanticscholar.org

Studies have investigated the photocatalytic activity of bare TiO₂ and TiO₂ supported on various materials like rice husk silica (B1680970) and zeolite. thaiscience.info While bare TiO₂ can be effective, supporting it on materials with low adsorption ability can enhance its photodegradation activity. thaiscience.info Modified TiO₂, such as TiO₂-Fe nanopowder, has been shown to increase photocatalytic activity under visible light irradiation. semanticscholar.orgresearchgate.net The efficiency of photocatalytic degradation is influenced by factors such as pH, catalyst concentration, and irradiation time. scirp.orgresearchgate.net For example, the maximum rate of paraquat degradation over TiO₂ P25 was observed at a neutral pH value close to its isoelectric point. scirp.org

Interactive Data Table: Photocatalytic Degradation of Paraquat

| Photocatalyst Material | Light Source | Initial Paraquat Concentration | Degradation Efficiency | Time | Reference |

| 30% TiO₂/Rice Husk Silica | UV | 15 ppm | Effective | - | thaiscience.info |

| TiO₂-Fe Nanopowder (1% w/v) | Visible/Sunlight | 30 ppm | 98.4% | 75 min | semanticscholar.orgresearchgate.net |

| TiO₂ P25 supported on β-SiC foam | - | - | Up to 42.68% (with 3.29 g TiO₂) | - | scirp.org |

Evaluation of Fenton and Photo-Fenton Systems

Fenton and photo-Fenton processes involve the generation of hydroxyl radicals through the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂). Photo-Fenton processes utilize UV or visible light to enhance the generation of hydroxyl radicals and regenerate Fe²⁺, leading to improved degradation efficiency. researchgate.netresearchgate.netscielo.brcopernicus.org

These systems have been evaluated for their effectiveness in degrading this compound in water. Studies have shown that photo-Fenton reactions can achieve high paraquat removal percentages. researchgate.net For instance, photo-Fenton process using iron nanoparticles achieved higher efficiency in paraquat removal compared to the conventional Fenton process. researchgate.net Optimization of Fenton's reagents (Fe²⁺ and H₂O₂) concentration is crucial for maximizing the mineralization efficiency of paraquat. researchgate.netscielo.br The solar photo-Fenton process has been considered a viable alternative for treating wastewater containing paraquat. researchgate.netscielo.br

Interactive Data Table: Fenton and Photo-Fenton Degradation of Paraquat

| Process | Catalyst | Initial Paraquat Concentration | pH | Degradation Efficiency | Reference |

| Fenton | Iron nanoparticles | 60-100 ppm | 3 | 43.7-75.8% | researchgate.net |

| Photo-Fenton | Iron nanoparticles | 100-300 ppm | 3 | 70.9-99.1% | researchgate.net |

| Photo-Fenton | Fe²⁺/H₂O₂ | 50 mg/L | 2.5-2.8 | High removal and mineralization | researchgate.netscielo.br |

Bioremediation and Bioaugmentation Approaches

Bioremediation and bioaugmentation techniques utilize microorganisms to degrade or transform this compound in contaminated environments. Bioremediation relies on the natural metabolic activities of existing microbial populations, while bioaugmentation involves the introduction of specific microorganisms with known paraquat-degrading capabilities to enhance the degradation process. frontiersin.orgnih.govtci-thaijo.org

Microorganisms can degrade paraquat by utilizing it as a source of nitrogen or carbon, or through co-metabolism, transforming it into less toxic compounds. tci-thaijo.org While several paraquat-degrading microorganisms have been isolated, further research is needed to fully understand their degradation pathways, functional enzymes, and genes for effective field-scale applications. frontiersin.org

Studies have investigated the efficiency of bacterial consortia in paraquat degradation in soil microcosms. For example, a bacterial consortium achieved a degradation efficiency of 76% in 60 days through bioaugmentation, compared to 44% with natural attenuation. tci-thaijo.org Combining bioaugmentation with phytoremediation (using plants to aid in remediation) has also shown increased degradation efficiency. tci-thaijo.org Immobilizing paraquat-degrading bacteria on support materials like nanoceramics can enhance their removal efficiency. researchgate.netmdpi.com Immobilized cells on nanoceramics were able to remove approximately 92% of paraquat within 10 hours, whereas free cells removed only 4%. researchgate.net

Interactive Data Table: Bioremediation of Paraquat in Soil

| Treatment Method | Initial Paraquat Concentration (soil) | Degradation Efficiency (60 days) | Half-life | Reference |

| Natural Attenuation (NA) | 80 mg/kg | 44% | 45.29 days | tci-thaijo.org |

| Bioaugmentation (BA) | 80 mg/kg | 76% | Less than 20 days | tci-thaijo.org |

| Bioaugmentation + Phytoremediation (African sesbania) | - | 97.14% (45 days) | 17.14 days | tci-thaijo.org |

In-situ and Ex-situ Microbial Remediation Strategies

Microbial remediation utilizes microorganisms to degrade or detoxify contaminants in the environment. This process can be applied either at the site of contamination (in-situ) or after the contaminated material has been removed (ex-situ).

In-situ bioremediation involves treating contaminated soil or water in place, without excavation or removal of the contaminated material. This approach is often preferred due to its less invasive nature and potential cost-effectiveness numberanalytics.comrjlbpcs.com. It relies on enhancing the activity of indigenous microorganisms or introducing specific microbial strains capable of degrading the target pollutant rjlbpcs.commicrobenotes.com. While generally less expensive and cleaner as it avoids spreading contaminants, in-situ methods may take longer and can be less manageable, being most effective in permeable soils rjlbpcs.com.

Ex-situ bioremediation involves the excavation or removal of contaminated soil or water for treatment in a controlled environment, such as a bioreactor or treatment wetland numberanalytics.commicrobenotes.comclu-in.org. This method is often employed for highly contaminated sites or when in-situ treatment is not feasible numberanalytics.com. Techniques include biofiltration, biopiles, bioreactors, composting, and land farming microbenotes.commdpi.com. Ex-situ approaches offer greater control over the environmental conditions, potentially leading to faster degradation rates and more consistent outcomes compared to in-situ methods, though they can incur higher costs due to excavation and transportation rjlbpcs.commdpi.com.

Specific bacterial strains have demonstrated the ability to degrade paraquat. Studies have investigated the biodegradation capabilities of bacteria such as Pseudomonas putida and Bacillus subtilis in breaking down paraquat mdpi.comresearchgate.netnih.gov. Another study identified Achromobacter sp. and Aeromonas veronii as having the capacity to degrade paraquat, with A. veronii strain NK67 showing high efficiency researchgate.netresearchgate.net. These findings highlight the potential of using specific microbial consortia or isolated strains for the bioremediation of this compound.

Immobilization Techniques for Enhancing Microbial Degradation Efficiency (e.g., Nanoceramic Supports)

Enhancing the efficiency and stability of microbial degradation can be achieved through immobilization techniques. Immobilizing microbial cells on support materials provides protection to the microorganisms, increases their biomass in the contaminated area, and can improve their contact with the pollutant.

Nanoceramics fabricated from nanoscale kaolinite have been explored as promising immobilization supports for paraquat-degrading bacteria mdpi.comnih.govdntb.gov.ua. Research has shown that immobilizing bacteria like Pseudomonas putida and Bacillus subtilis on nanoceramics significantly enhances their ability to remove paraquat from water mdpi.comnih.gov. The attachment of bacteria to nanoceramics occurs through various interactions, including electrostatic forces, hydrogen bonding, and covalent bonding mdpi.comnih.gov.

Studies have demonstrated a notable difference in paraquat removal efficiency between free and immobilized cells. For instance, immobilized cells on nanoceramics were capable of removing approximately 92% of paraquat within 10 hours, whereas free cells removed only about 4% in the same timeframe mdpi.comnih.gov. This highlights the substantial improvement in degradation efficiency conferred by immobilization on nanoceramic supports.

Furthermore, the use of cell-immobilized nanoceramics has been shown to lead to a significant decrease in dissolved organic nitrogen (DON) as paraquat is degraded, indicating mineralization of the compound mdpi.comnih.gov. Bacillus subtilis immobilized on nanoceramics (ICnc-B) was responsible for a higher percentage of DON biodegradation (34%) compared to Pseudomonas putida immobilized on nanoceramics (ICnc-P) (22%) mdpi.comnih.gov. Ammonia was identified as an end product of this mineralization process mdpi.comnih.gov.

The degradation kinetics of paraquat by immobilized cells on nanoceramics have also been investigated. The process has been found to follow a second-order model mdpi.com. ICnc-B exhibited a slightly faster degradation rate (0.0092 mg L⁻¹ min⁻¹) than ICnc-P (0.0090 mg L⁻¹ min⁻¹) mdpi.com. The degradation rate constant (k) was also slightly higher for paraquat with ICnc-B (0.2408 M⁻¹ min⁻¹) compared to ICnc-P (0.2126 M⁻¹ min⁻¹) mdpi.com.

These findings suggest that nanoceramic supports offer a synergistic effect by facilitating both the adsorption of paraquat onto the nanoceramic surface and the subsequent biodegradation and mineralization by the immobilized cells mdpi.com.

Here is a summary of paraquat removal efficiency by free and immobilized cells on nanoceramics:

| Cell Type | Support Material | Initial Paraquat Concentration (mg L⁻¹) | Removal Efficiency (%) | Time (h) |

| Free Cells | None | 10 | ~4 | 10 |

| Immobilized Cells (P. putida) | Nanoceramic | 10 | ~92 | 10 |

| Immobilized Cells (B. subtilis) | Nanoceramic | 10 | ~92 | 10 |

Phytoremediation Potential and Mechanisms

Phytoremediation is an eco-friendly technique that utilizes plants and their associated microorganisms to remove, detoxify, or immobilize contaminants in soil and water nih.gov. While research specifically on the phytoremediation of this compound is less extensive in the provided results, the general principles of phytoremediation and its application to organic contaminants are relevant.

Plants can remediate contaminated sites through several mechanisms, including:

Phytoextraction: Uptake of contaminants by plant roots and translocation to shoots.

Phytodegradation: Metabolism of contaminants within plant tissues.

Rhizodegradation: Breakdown of contaminants in the rhizosphere (the soil area around plant roots) by plant-associated microorganisms mdpi.com.

Phytostabilization: Immobilization of contaminants in the soil or roots, reducing their bioavailability and leaching nih.gov.

Phytovolatilization: Uptake and transpiration of contaminants into the atmosphere.

For organic contaminants like this compound, rhizodegradation and phytodegradation are likely key mechanisms. Plants release exudates into the rhizosphere that can stimulate the growth and activity of microbial populations capable of degrading the contaminant mdpi.com. Plant enzymes may also play a role in the metabolism of this compound within plant tissues.

The effectiveness of phytoremediation can be enhanced by the presence of plant growth-promoting bacteria (PGPB) in the rhizosphere mdpi.com. PGPB can promote plant growth, making the plants more robust for remediation, and can also directly contribute to pollutant degradation mdpi.com. They can produce enzymes that aid in the breakdown of contaminants and improve nutrient availability for both plants and other degrading microorganisms mdpi.com.

Considering that paraquat residues in soil can harm soil microbes and flora researchgate.net, the selection of plant species tolerant to paraquat and capable of establishing a beneficial relationship with degrading microorganisms is crucial for successful phytoremediation of this compound. Further research is needed to identify specific plant species and microbial associations most effective for this purpose.

Regulatory Frameworks and Future Research Directions

International and National Regulatory Perspectives on Paraquat (B189505) Diiodide Management

Regulatory approaches to paraquat diiodide vary across different jurisdictions, reflecting diverse assessments of its risks and utility. In the United States, the Environmental Protection Agency (EPA) regulates the use of this compound, primarily in the context of its application as an herbicide ontosight.ai. The EPA has implemented several measures to restrict its use, including limiting application methods and requiring specific training for certified applicators epa.gov. Recent actions by the EPA include the release of a proposed interim decision and an addendum to the draft human health risk assessment in October 2020, followed by an interim decision in July 2021 which finalized new protections aimed at reducing exposure epa.gov. These protections include restricting use to certified applicators only, prohibiting use by individuals working under supervision, requiring specialized training, and mandating new closed-system packaging for non-bulk containers epa.gov.

Internationally, paraquat dichloride, the more commonly regulated form of the paraquat cation used in herbicidal formulations, has been considered under agreements such as the Rotterdam Convention pic.int. The Convention's Conference of the Parties has discussed listing liquid formulations containing paraquat dichloride at or above 200 g/L paraquat ion in Annex III, which would subject it to the Prior Informed Consent (PIC) procedure in international trade pic.int. However, consensus on this listing has not yet been reached, and consideration has been deferred to subsequent meetings pic.int.

Within Europe, the regulatory status of this compound and related paraquat salts also varies by country. For instance, in Great Britain, this compound is not approved under the GB COPR regulatory status herts.ac.uk. The EC Regulation 1107/2009 also lists paraquat as not approved herts.ac.uk. Despite this, it is listed in the EU database and was approved for use under EC 1107/2009 by Mutual Recognition or national regulations in several EEA countries, including Iceland and Norway herts.ac.uk.

Older regulations also provide context for the management of paraquat. In the USA, paraquat has been regarded as a hazardous waste, requiring permits for its discharge into national waters inchem.org.

Development of Standardized Analytical and Environmental Assessment Protocols

Accurate and reliable analytical methods are crucial for monitoring this compound in various matrices, including environmental samples and agricultural products. The development and standardization of these methods have been an ongoing area of research. Various analytical techniques have been employed for the determination of paraquat and diquat (B7796111), including high-performance liquid chromatography–ultraviolet detection (HPLC–UV), gas chromatography–mass spectrometry (GC–MS), liquid chromatography–mass spectrometry (LC–MS/MS and LC–HRMS), capillary electrophoresis (CE), surface-enhanced Raman spectroscopy (SERES), and electrochemical methods mdpi.com.

LC-MS/MS is considered a suitable choice for the determination of paraquat and diquat due to its high sensitivity, selectivity, and accuracy mdpi.com. Methodologies involving extraction with acidified methanol-water mixtures have been developed and validated for determining paraquat and diquat residues in crops like cowpeas embrapa.br. The use of isotopically labeled internal standards, such as paraquat-D6, is often required for accurate quantitation in complex matrices due to significant matrix effects embrapa.breurl-pesticides.euresearchgate.net.

Standardized protocols for environmental assessment are also important. Research indicates that paraquat undergoes minimal degradation in the environment and is very persistent epa.gov. However, it exhibits a very high propensity to bind to solids, particularly clay, which significantly limits its mobility in soil epa.govwho.int. This strong adsorption to clay minerals inactivates its herbicidal activity who.int. Environmental assessment protocols need to consider this behavior, as the primary concern for off-site movement is likely erosion of contaminated sediments rather than leaching epa.gov.

Efforts are underway to standardize analytical methods for pesticide residues in food. For instance, a quick method for LC-MS/MS analysis of highly polar pesticides, including paraquat, in foods of plant origin has been developed, involving a specific extraction step eurl-pesticides.eu. This method utilizes acidified methanol/water and a thermal treatment step for efficient extraction eurl-pesticides.eu. Pilot monitoring projects are also being conducted to identify commodities likely to contain paraquat residues, guiding more targeted and efficient laboratory analysis eurl-pesticides.eu.

Identification of Research Gaps and Emerging Areas in this compound Studies

Despite existing research and regulatory efforts, several gaps and emerging areas warrant further investigation concerning this compound. A significant area of ongoing research involves refining and standardizing analytical methods to improve sensitivity, accuracy, and efficiency across various sample types and matrices mdpi.comembrapa.brresearchgate.neteurl-pesticides.eu. The challenges posed by matrix effects in analytical detection highlight the need for continued method development and validation, particularly with the use of internal standards embrapa.br.

Further environmental studies are needed to fully understand the long-term fate and impact of this compound in different ecosystems, especially in specific regional biomes where it has been or could be used frontiersin.orgresearchgate.net. While its strong adsorption to soil is known, the potential for remobilization under certain conditions or the impact of long-term accumulation in specific soil types requires continued assessment. Research into the effect of environmental factors, such as the presence of water molecules co-crystallized in paraquat salt structures, on its physicochemical properties and environmental behavior represents an emerging area of study frontiersin.orgresearchgate.net.

Identifying research gaps related to exposure remains relevant for informing regulatory decisions and management practices, even when focusing solely on the compound itself and its environmental presence nih.gov. Understanding potential pathways of environmental exposure and the persistence of residues in different environmental compartments are crucial for comprehensive risk assessments.

Q & A

What advanced analytical methods are recommended for detecting paraquat diiodide in biological and environmental matrices?

This compound detection requires high-sensitivity techniques due to its ionic nature and low volatility. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for quantifying trace levels in biological samples (e.g., serum, brain tissue). For environmental samples, ion-pair chromatography with UV detection can be optimized using validated protocols to separate paraquat from matrix interferences. Isotope dilution methods, such as deuterated this compound (e.g., this compound D6), improve quantification accuracy by correcting for matrix effects during MS analysis .

How can researchers design experiments to study charge-transfer interactions between this compound and crystalline frameworks?

A validated approach involves:

- Synthesizing electron-donor frameworks (e.g., HTT-Pb crystals) and exposing them to this compound solutions.

- Monitoring real-time colorimetric changes (e.g., blackening of crystals) as evidence of charge transfer.

- Validating interactions via powder X-ray diffraction (PXRD) to confirm structural integrity and infrared (IR) spectroscopy to track loss of donor functional groups (e.g., carbonyl or aliphatic C-H stretches).

- Control experiments should exclude solvents/reactants that may independently alter crystal morphology .

What methodological considerations are critical for investigating this compound’s neurotoxicity in Parkinson’s disease models?

- Experimental Models : Use in vitro dopaminergic neuronal cultures (e.g., SH-SY5Y cells) and in vivo rodent models with intranasal paraquat delivery to mimic olfactory nerve uptake .

- Endpoint Selection : Measure markers like α-synuclein aggregation, mitochondrial dysfunction (e.g., ATP levels), and dopamine depletion via HPLC.

- Dose-Response Design : Include subacute exposure regimens (e.g., 0.1–1 mg/kg) to differentiate between acute cytotoxicity and chronic neurodegeneration .

How should researchers reconcile contradictory findings between industry-funded and independent studies on this compound’s safety?

- Data Audit : Scrutinize study design elements in industry-funded research, such as exposure duration, model relevance (e.g., non-human primates vs. rodents), and endpoints measured.

- Meta-Analysis : Pool data from independent studies (e.g., NIH-funded neurotoxicity trials) using random-effects models to assess heterogeneity and publication bias.

- Mechanistic Validation : Conduct independent replication of key claims (e.g., paraquat’s dopamine transporter inhibition) using open-access protocols .

What are the regulatory data requirements for this compound re-registration, and how do they impact academic research?

Regulatory agencies (e.g., EPA) mandate:

- Toxicokinetic Studies : ADME (absorption, distribution, metabolism, excretion) profiles in multiple species.

- Ecotoxicity Data : Soil half-life, bioaccumulation potential, and non-target organism impacts (e.g., aquatic invertebrates).

- Analytical Validation : Certified reference materials (CRMs) and method validation for impurity quantification (e.g., diquat contamination).

Academic researchers can leverage these requirements to prioritize gaps in environmental persistence or metabolite identification .

What isotopic labeling strategies enhance this compound tracking in environmental fate studies?

Deuterated analogs (e.g., this compound D6) enable precise tracking via mass spectrometry by distinguishing endogenous vs. exogenous compounds. Applications include:

- Soil Leaching Experiments : Quantify parent compound vs. degradation products (e.g., monoquat) under varying pH and organic matter conditions.

- Plant Uptake Studies : Use ¹⁴C-labeled paraquat to autoradiograph translocation pathways in crops like maize .

How can computational modeling predict this compound’s reactivity in redox-active environments?

- Density Functional Theory (DFT) : Calculate redox potentials to predict paraquat’s electron-accepting capacity in soil or biological systems.

- Molecular Dynamics (MD) : Simulate interactions with humic acids or cellular membranes to assess binding affinity and permeability.

- Validate models with experimental voltammetry (e.g., cyclic voltammetry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.